
Diheptyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptyl carbonate is an organic compound belonging to the class of dialkyl carbonates. It is characterized by its chemical structure, which consists of two heptyl groups attached to a carbonate group. This compound is known for its applications as a plasticizer and solvent, offering an environmentally friendly alternative to traditional phthalate-based plasticizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diheptyl carbonate can be synthesized through the transesterification of dimethyl carbonate with heptanol. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under reflux conditions. The reaction proceeds as follows:
(CH3O)2CO+2C7H15OH→C7H15OCOOC7H15+2CH3OH
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure high yield and purity. The process involves the use of high-pressure reactors and efficient separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Diheptyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form heptanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different dialkyl carbonates.
Oxidation: Under oxidative conditions, this compound can be converted to heptanoic acid and carbon dioxide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Hydrolysis: Heptanol and carbon dioxide.
Transesterification: Different dialkyl carbonates.
Oxidation: Heptanoic acid and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Diheptyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and plasticizer in polymer chemistry.
Biology: Investigated for its biocompatibility and potential use in biomedical devices.
Medicine: Explored as a non-toxic alternative to phthalate plasticizers in medical equipment.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of diheptyl carbonate primarily involves its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. This interaction occurs through the insertion of the this compound molecules between the polymer chains, reducing intermolecular forces and enhancing the material’s mechanical properties.
Vergleich Mit ähnlichen Verbindungen
- Diethyl carbonate
- Dimethyl carbonate
- Dibutyl carbonate
Comparison: Diheptyl carbonate is unique due to its longer alkyl chains, which provide better plasticizing efficiency and lower volatility compared to shorter-chain carbonates like diethyl carbonate and dimethyl carbonate. This makes it particularly suitable for applications requiring high-performance plasticizers with minimal environmental impact.
Eigenschaften
CAS-Nummer |
7452-64-4 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
diheptyl carbonate |
InChI |
InChI=1S/C15H30O3/c1-3-5-7-9-11-13-17-15(16)18-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
ZYKOICDLSSOLAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC(=O)OCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
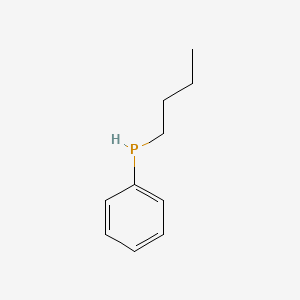
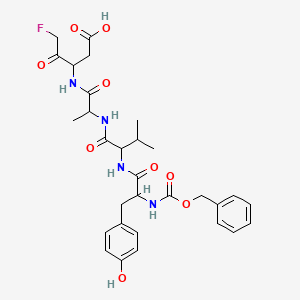

![2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
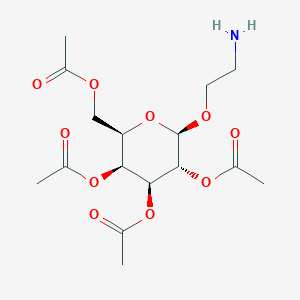
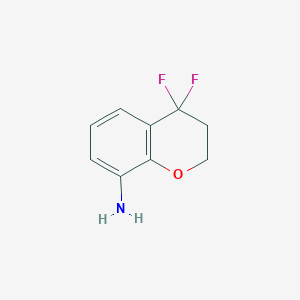
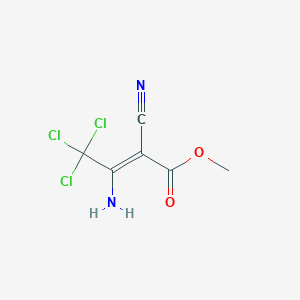
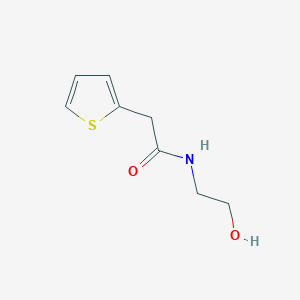
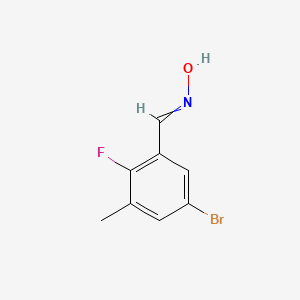
![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
